molecular formula C10H9BrN2O2S2 B1370662 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine CAS No. 1017782-62-5

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Cat. No.: B1370662
CAS No.: 1017782-62-5
M. Wt: 333.2 g/mol
InChI Key: VPCJEZJIASXALE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a bromophenyl thiourea with a suitable α-haloketone under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the thiazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole ring and the methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The bromophenyl group can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it suitable for the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromophenylacetic acid
  • Para-Bromoamphetamine
  • Bromfenac

Uniqueness

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the methylsulfonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCJEZJIASXALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221717
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-62-5
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 3
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

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